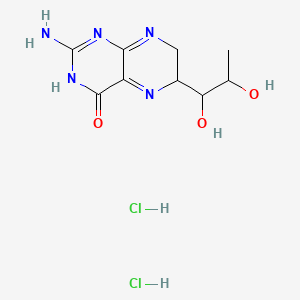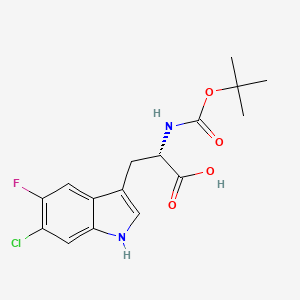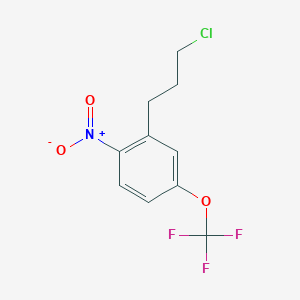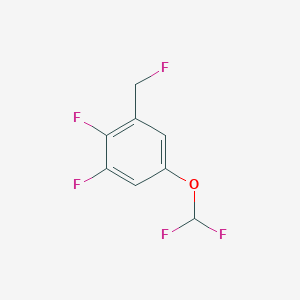
2-amino-6-(1,2-dihydroxypropyl)-6,7-dihydro-3H-pteridin-4-one;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-6-(1,2-dihydroxypropyl)-6,7-dihydro-3H-pteridin-4-one;dihydrochloride is a chemical compound with the molecular formula C9H13N5O3. It is a derivative of pteridine, a heterocyclic compound that plays a crucial role in various biological processes. This compound is known for its involvement in the synthesis of tetrahydrobiopterin, a cofactor for several important enzymes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(1,2-dihydroxypropyl)-6,7-dihydro-3H-pteridin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-triaminopyrimidine and glyceraldehyde.
Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst.
Intermediate Formation: The intermediate compound formed is then subjected to cyclization to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Optimization of Reaction Conditions: Industrial processes often involve the optimization of temperature, pressure, and catalyst concentration to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-6-(1,2-dihydroxypropyl)-6,7-dihydro-3H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its tetrahydropterin form.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various pterin derivatives, which have different biological and chemical properties.
Applications De Recherche Scientifique
2-amino-6-(1,2-dihydroxypropyl)-6,7-dihydro-3H-pteridin-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of tetrahydrobiopterin, a cofactor for aromatic amino acid hydroxylases.
Biology: The compound is studied for its role in the biosynthesis of neurotransmitters such as serotonin and dopamine.
Medicine: It has potential therapeutic applications in the treatment of diseases related to tetrahydrobiopterin deficiency.
Industry: The compound is used in the production of various pharmaceuticals and biochemical reagents.
Mécanisme D'action
The mechanism of action of 2-amino-6-(1,2-dihydroxypropyl)-6,7-dihydro-3H-pteridin-4-one involves its role as a cofactor in enzymatic reactions. It binds to enzymes such as phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase, facilitating the conversion of amino acids into neurotransmitters. The compound’s molecular targets include these hydroxylase enzymes, and its pathways involve the biosynthesis of neurotransmitters.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrobiopterin: A closely related compound with similar biological functions.
6-methyl-5,6,7,8-tetrahydropterin: Another derivative with chaperone activity.
Folic Acid: Although structurally different, it shares some functional similarities in enzymatic reactions.
Uniqueness
2-amino-6-(1,2-dihydroxypropyl)-6,7-dihydro-3H-pteridin-4-one is unique due to its specific role in the biosynthesis of tetrahydrobiopterin and its involvement in the hydroxylation of aromatic amino acids. Its ability to act as a pharmacological chaperone for mutant enzymes further distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C9H15Cl2N5O3 |
|---|---|
Poids moléculaire |
312.15 g/mol |
Nom IUPAC |
2-amino-6-(1,2-dihydroxypropyl)-6,7-dihydro-3H-pteridin-4-one;dihydrochloride |
InChI |
InChI=1S/C9H13N5O3.2ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;;/h3-4,6,15-16H,2H2,1H3,(H3,10,11,13,14,17);2*1H |
Clé InChI |
JDOSQWKCDUWFDF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1CN=C2C(=N1)C(=O)NC(=N2)N)O)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamide](/img/structure/B14053895.png)
![(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14053896.png)


